molecular formula C19H14ClN3O2S B2846010 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride CAS No. 474376-43-7

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Cat. No.: B2846010
CAS No.: 474376-43-7
M. Wt: 383.85
InChI Key: VAKRFXUVHOLCNY-UHFFFAOYSA-N
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Description

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a potent and selective small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound acts by competitively binding to the ATP-binding site of the kinase domain, thereby inhibiting EGFR-mediated autophosphorylation and subsequent downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation and survival. Its core research value lies in its application as a chemical probe to investigate the role of EGFR signaling in oncogenesis, particularly in non-small cell lung cancer (NSCLC), glioblastoma, and other solid tumors. Studies have shown that this thienopyrimidine-based scaffold exhibits significant anti-proliferative activity against various cancer cell lines harboring aberrant EGFR activity. The hydrochloride salt form enhances the compound's solubility and bioavailability for in vitro and in vivo research applications. This molecule is an essential tool for elucidating resistance mechanisms to first-generation EGFR inhibitors and for exploring novel therapeutic strategies in preclinical models. It is supplied For Research Use Only and is strictly intended for laboratory research purposes.

Properties

IUPAC Name

3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S.ClH/c23-19(24)13-7-4-8-14(9-13)22-17-15-10-16(12-5-2-1-3-6-12)25-18(15)21-11-20-17;/h1-11H,(H,23,24)(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRFXUVHOLCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives with benzoic acid substituents are widely studied for their structural and functional diversity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Thienopyrimidine Core Molecular Weight (g/mol) Key Features
3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride 6-Phenyl Not explicitly provided Enhanced lipophilicity due to phenyl group; potential for increased target binding
3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride 5,6-Dimethyl ~345 (estimated) Lower molecular weight; methyl groups may improve metabolic stability
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride 2,5,6-Trimethyl ~359 (estimated) Increased steric bulk; potential reduced solubility compared to phenyl analog
4-({[3-(4-Chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid 3-(4-Chlorophenyl), sulfanyl-methyl 483.01 Hexahydro ring increases rigidity; sulfanyl group may alter binding kinetics
TP-238 Hydrochloride 2-(Methylsulfonyl), dimethylamino 458.58 (free base) Pyrimidine-pyrazole hybrid; dimethylamino group enhances solubility

Key Insights from Structural Variations

Substituent Effects on Lipophilicity and Binding: The 6-phenyl group in the target compound likely enhances lipophilicity compared to methyl-substituted analogs (e.g., 5,6-dimethyl or 2,5,6-trimethyl derivatives). This could improve membrane permeability but may reduce aqueous solubility .

Impact of Core Modifications: Hexahydrobenzothienopyrimidine (e.g., CAS 679418-73-6) introduces a saturated ring system, which may reduce planarity and alter binding to flat enzymatic pockets . Pyrazole hybrids (e.g., TP-238) expand structural diversity, enabling multitarget activity but complicating synthetic routes .

Pharmacological Implications :

  • Methyl groups (e.g., 5,6-dimethyl derivatives) are associated with improved metabolic stability due to reduced oxidative metabolism .
  • Chlorophenyl substituents (e.g., LY2409881 hydrochloride) are linked to enhanced kinase inhibition but may increase off-target risks .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride?

The synthesis typically involves multi-step reactions, including condensation of thieno[2,3-d]pyrimidine derivatives with benzoic acid precursors. Key steps include:

  • Coupling reactions : Use of reagents like EDCI/HOBt for amide bond formation under anhydrous conditions (e.g., DMF or THF as solvents) .
  • Acid hydrolysis : Conversion of ester intermediates to the free carboxylic acid, followed by hydrochloride salt formation via treatment with HCl gas .
  • Critical parameters : Temperature control (60–80°C for coupling), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, NH signals at δ 10–12 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate kinase inhibition activity?

  • Target selection : Prioritize kinases with structural homology to JAK1 or BCL-2/MCL-1, given the compound’s thieno-pyrimidine core’s affinity for ATP-binding pockets .
  • Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases. Include controls for non-specific binding (e.g., staurosporine as a pan-kinase inhibitor) .
  • Data validation : Cross-check IC₅₀ values via Western blotting for downstream phosphorylation targets (e.g., STAT proteins for JAK1) .

Q. What strategies enhance selectivity against off-target kinases?

  • Structural modifications : Introduce bulky substituents (e.g., 4-isopropoxybenzamide) to sterically hinder non-target kinase binding .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to optimize hydrogen bonding with key residues (e.g., Lys908 in JAK1) .
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify cross-reactivity and refine substituents .

Q. How can pharmacokinetic (PK) properties be optimized in preclinical models?

  • Solubility enhancement : Formulate as a hydrochloride salt to improve aqueous solubility .
  • Metabolic stability : Assess liver microsome clearance (human/rodent) and introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • In vivo PK studies : Administer IV/PO doses in rodents, with plasma sampling over 24h for AUC and half-life calculations .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Source verification : Confirm compound purity (HPLC) and batch-to-batch consistency .
  • Assay standardization : Replicate conditions (e.g., ATP concentrations, incubation times) to minimize variability .
  • Orthogonal validation : Use complementary techniques (e.g., cellular proliferation assays alongside kinase activity assays) .

Q. What is the hypothesized mechanism of action for this compound in cancer models?

The benzoic acid moiety may enhance solubility while the thieno-pyrimidine core competitively inhibits kinase ATP-binding pockets. For example:

  • BCL-2/MCL-1 inhibition : Disruption of anti-apoptotic protein interactions, inducing caspase-3/7 activation .
  • JAK-STAT pathway modulation : Blockade of STAT3 phosphorylation, reducing tumor proliferation in hematological cancers .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Low yields : Optimize stoichiometry (e.g., 1.2 equivalents of coupling agents) and switch to scalable solvents (e.g., ethanol over DMF) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for final product isolation .

Data Interpretation and Contradiction Management

Q. How should conflicting data on synthetic yields be resolved?

  • Parameter screening : Systematically vary reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments) .
  • Intermediate characterization : Identify unstable intermediates (e.g., via LC-MS) that may degrade during prolonged reactions .

Q. What role does the benzoic acid group play in target binding and solubility?

  • Binding interactions : Carboxylate group may form salt bridges with basic residues (e.g., Arg980 in JAK1) .
  • Solubility-Permeability balance : Hydrochloride salt formation improves aqueous solubility without compromising passive diffusion across cell membranes .

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